Cas no 1805127-80-3 (2,3-Dichloro-5-fluorobenzylamine)

2,3-Dichloro-5-fluorobenzylamine Chemical and Physical Properties
Names and Identifiers
-
- 2,3-Dichloro-5-fluorobenzylamine
-
- Inchi: 1S/C7H6Cl2FN/c8-6-2-5(10)1-4(3-11)7(6)9/h1-2H,3,11H2
- InChI Key: ICKDSBDDPUGBCW-UHFFFAOYSA-N
- SMILES: ClC1C(=CC(=CC=1CN)F)Cl
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 134
- Topological Polar Surface Area: 26
2,3-Dichloro-5-fluorobenzylamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A012000753-500mg |
2,3-Dichloro-5-fluorobenzylamine |
1805127-80-3 | 97% | 500mg |
847.60 USD | 2021-07-04 | |
Alichem | A012000753-250mg |
2,3-Dichloro-5-fluorobenzylamine |
1805127-80-3 | 97% | 250mg |
499.20 USD | 2021-07-04 | |
Alichem | A012000753-1g |
2,3-Dichloro-5-fluorobenzylamine |
1805127-80-3 | 97% | 1g |
1,475.10 USD | 2021-07-04 |
2,3-Dichloro-5-fluorobenzylamine Related Literature
-
Yun-Feng Xie,San-Yuan Ding,Jun-Min Liu,Wei Wang,Qi-Yu Zheng J. Mater. Chem. C, 2015,3, 10066-10069
-
Qingxiao Zou,Weilong Liu New J. Chem., 2021,45, 530-534
-
Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346
-
Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414
Additional information on 2,3-Dichloro-5-fluorobenzylamine
Recent Advances in the Application of 2,3-Dichloro-5-fluorobenzylamine (CAS: 1805127-80-3) in Chemical Biology and Pharmaceutical Research
The compound 2,3-Dichloro-5-fluorobenzylamine (CAS: 1805127-80-3) has recently emerged as a key intermediate in the synthesis of novel bioactive molecules, particularly in the development of targeted therapies for various diseases. This research briefing provides an overview of the latest scientific findings and applications of this compound, highlighting its significance in chemical biology and pharmaceutical research.
Recent studies have demonstrated the versatility of 2,3-Dichloro-5-fluorobenzylamine as a building block for the synthesis of small molecule inhibitors targeting specific enzymes and receptors. A 2023 publication in the Journal of Medicinal Chemistry reported its successful incorporation into a series of potent kinase inhibitors, showing promising activity against cancer cell lines. The electron-withdrawing properties of the chlorine and fluorine substituents were found to significantly influence the binding affinity of the resulting compounds.
In the field of antimicrobial research, 2,3-Dichloro-5-fluorobenzylamine has been utilized as a precursor for novel antibacterial agents. A recent study published in Bioorganic & Medicinal Chemistry Letters described its transformation into quinolone derivatives with enhanced activity against drug-resistant bacterial strains. The structural modifications enabled by this compound's reactive amine group allowed for optimal interaction with bacterial DNA gyrase.
The compound's potential in central nervous system drug development has also been explored. Research published in the European Journal of Medicinal Chemistry demonstrated its use in creating serotonin receptor modulators with improved blood-brain barrier penetration. The halogenated benzylamine structure was found to contribute to both the pharmacokinetic properties and target engagement of these molecules.
From a synthetic chemistry perspective, recent advances have focused on developing more efficient routes to produce 2,3-Dichloro-5-fluorobenzylamine. A 2024 study in Organic Process Research & Development presented a novel catalytic amination process that significantly improves yield and reduces waste compared to traditional methods. This development is particularly important for scaling up production for pharmaceutical applications.
Safety and toxicological studies of 2,3-Dichloro-5-fluorobenzylamine have progressed as well. Recent regulatory filings and preclinical data indicate that while the compound requires careful handling due to its reactive nature, it shows favorable toxicity profiles when incorporated into final drug products. These findings support its continued use in medicinal chemistry applications.
Looking forward, researchers are exploring the potential of 2,3-Dichloro-5-fluorobenzylamine in emerging areas such as PROTAC (Proteolysis Targeting Chimera) development and covalent inhibitor design. Its unique combination of halogen atoms and reactive functional groups makes it particularly suitable for these advanced therapeutic modalities. Several patent applications filed in 2024 suggest growing commercial interest in this compound and its derivatives.
In conclusion, 2,3-Dichloro-5-fluorobenzylamine (CAS: 1805127-80-3) continues to demonstrate significant value in pharmaceutical research and development. Its versatility as a synthetic intermediate, combined with the biological activity of its derivatives, positions it as an important tool in the discovery of new therapeutic agents. Ongoing research is expected to further expand its applications in drug discovery and chemical biology.
1805127-80-3 (2,3-Dichloro-5-fluorobenzylamine) Related Products
- 1369401-50-2(3-3-(2-methylphenyl)phenylbutan-1-amine)
- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)
- 1622100-48-4(7-methoxy-8-methylquinoline)
- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)
- 506-17-2(cis-Vaccenic acid)
- 2580203-94-5(4-{(tert-butoxy)carbonylamino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid)
- 1361488-25-6(4'-(Chloromethyl)-2,4,6,2'-tetrachlorobiphenyl)
- 1621673-53-7(N-Hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide)
- 1803777-04-9(Ethyl 2-cyano-3-hydroxy-4-(trifluoromethoxy)benzoate)
- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)


